Fmoc-D-3-thienylalanine

Catalog No.
S760057
CAS No.
220497-90-5
M.F
C22H19NO4S
M. Wt
393.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-3-thienylalanine

CAS Number

220497-90-5

Product Name

Fmoc-D-3-thienylalanine

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-3-ylpropanoic acid

Molecular Formula

C22H19NO4S

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C22H19NO4S/c24-21(25)20(11-14-9-10-28-13-14)23-22(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-20H,11-12H2,(H,23,26)(H,24,25)/t20-/m1/s1

InChI Key

LSBZJMRHROCYGY-HXUWFJFHSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC=C4)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC=C4)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CSC=C4)C(=O)O

Peptide Synthesis:

Fmoc-D-3-Thienylalanine (Fmoc-D-Thienylalanine) is a valuable building block in peptide synthesis, particularly for the creation of non-natural peptides with altered properties. The Fmoc (Fluorenylmethoxycarbonyl) group attached to the N-terminus facilitates the controlled addition of the amino acid to a growing peptide chain using a technique called solid-phase peptide synthesis []. This technique allows for the efficient and precise assembly of peptides with defined sequences.

Modulation of Peptide Properties:

The incorporation of D-Thienylalanine into peptides can offer several advantages compared to the naturally occurring L-isomer. The presence of the thienyl group, a five-membered aromatic ring containing sulfur, can:

  • Improve stability: The thienyl group can enhance the proteolytic stability of peptides by introducing steric hindrance and potential hydrogen bonding interactions with proteases, enzymes that break down proteins []. This can be beneficial for designing peptides with longer half-lives in biological systems.
  • Modulate conformation: The aromatic nature of the thienyl group can influence the conformation (folding) of the peptide, potentially leading to increased activity or improved binding affinity to specific targets. This property can be exploited to tailor peptides for specific therapeutic or diagnostic applications.

Applications in Drug Discovery:

Fmoc-D-Thienylalanine finds various applications in drug discovery research due to its ability to modify peptide properties. Some examples include:

  • Development of peptidomimetics: Peptidomimetics are molecules that mimic the structure and function of natural peptides but with improved properties such as increased potency, selectivity, and oral bioavailability. Fmoc-D-Thienylalanine can be incorporated into peptidomimetics to enhance their stability and potentially improve their therapeutic potential [].
  • Design of protein-protein interaction inhibitors: Peptides containing D-Thienylalanine can be designed to disrupt specific protein-protein interactions, potentially offering a novel strategy for developing new therapeutic agents [].

Fmoc-D-3-thienylalanine is an amino acid derivative featuring a thienyl group at the 3-position of the alanine backbone, with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is commonly used in solid-phase peptide synthesis as it can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides. Its molecular formula is C22H19NO4S, and it has a molecular weight of approximately 393.45 g/mol .

Involving Fmoc-D-3-thienylalanine include:

  • Deprotection: The Fmoc group can be removed using a base such as piperidine, exposing the amine for subsequent reactions.
  • Coupling Reactions: This compound can participate in peptide bond formation with other amino acids or derivatives through standard coupling agents like carbodiimides.
  • Modification Reactions: The thienyl group can undergo various electrophilic substitution reactions, allowing for further functionalization of the molecule .

The synthesis of Fmoc-D-3-thienylalanine typically involves several steps:

  • Protection of Amino Group: The alanine backbone is protected using the Fmoc group to prevent unwanted reactions during synthesis.
  • Introduction of Thienyl Group: The thienyl moiety is introduced at the 3-position through electrophilic substitution or other synthetic methods.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity for subsequent applications .

Fmoc-D-3-thienylalanine is primarily used in:

  • Peptide Synthesis: It serves as a building block in the synthesis of peptides with specific biological activities.
  • Drug Development: Its unique structural features make it a candidate for designing novel therapeutics targeting various diseases.
  • Research Tools: It can be utilized in biochemical assays to study protein interactions and functions .

Studies on the interactions of Fmoc-D-3-thienylalanine with proteins or other biomolecules are essential for understanding its potential applications in drug design. Research typically focuses on how modifications to peptide sequences can alter binding affinities and biological responses. While specific interaction studies on this compound are sparse, its structural characteristics suggest that it may interact favorably with certain receptors or enzymes due to its thienyl group .

Fmoc-D-3-thienylalanine shares similarities with other Fmoc-protected amino acids but is unique due to its thienyl substitution. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
Fmoc-DL-3-thienylalanineContains both D and L formsBroader applicability in racemic mixtures
Fmoc-D-2-thienylalanineThienyl group at the 2-positionDifferent steric properties
Fmoc-D-3,3-diphenylalanineDiphenyl substitution at 3-positionEnhanced hydrophobic interactions

The presence of the thienyl group distinguishes Fmoc-D-3-thienylalanine from these similar compounds, potentially impacting its solubility, stability, and biological activity.

XLogP3

4.3

Sequence

X

Dates

Modify: 2023-08-15

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